Pyrrolopyrimidine 48
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Overview
Description
Pyrrolopyrimidine 48 is a synthetic and biologically active compound known for its role as a blocker of sodium channels, specifically NaV1.7 and NaV1.5 channels . This compound has garnered significant attention in the scientific community due to its high purity and efficacy in various research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolopyrimidine derivatives, including pyrrolopyrimidine 48, involves several methods. One common approach is the Cu-catalyzed reaction, where CuCl and 6-methylpicolinic acid are used as a catalytic system in the reaction of 5-bromopyrimidin-4-amines with alkynes . Another method involves microwave-assisted reactions, which provide a robust approach for the preparation of pyrrolopyrimidine derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is often produced in lyophilized form and shipped at room temperature .
Chemical Reactions Analysis
Types of Reactions: Pyrrolopyrimidine 48 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions: Common reagents used in these reactions include CuCl, 6-methylpicolinic acid, and microwave irradiation . The conditions vary depending on the desired reaction and product.
Major Products Formed: The major products formed from these reactions are various pyrrolopyrimidine derivatives, which exhibit a wide range of biological activities .
Scientific Research Applications
Pyrrolopyrimidine 48 has numerous applications in scientific research, including:
Mechanism of Action
Pyrrolopyrimidine 48 exerts its effects by blocking sodium channels, specifically NaV1.7 and NaV1.5 . This blockage inhibits the flow of sodium ions, which is crucial for the generation and propagation of action potentials in neurons. The compound’s high selectivity and potency make it a valuable tool in studying sodium channel function and related disorders .
Comparison with Similar Compounds
Pyrazolopyrimidine: Another scaffold used in drug design, known for its efficacy in treating various diseases.
5-Aminopyrazole-4-Carboxamide: A scaffold-based bumped kinase inhibitor effective against toxoplasmosis.
Uniqueness: Pyrrolopyrimidine 48 is unique due to its high selectivity for NaV1.7 and NaV1.5 channels and its ability to block these channels with high potency . This makes it particularly valuable in research focused on sodium channel-related disorders.
Properties
Molecular Formula |
C23H23N5O |
---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
7-benzyl-4-(1-pyridin-2-ylpiperidin-4-yl)oxypyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C23H23N5O/c1-2-6-18(7-3-1)16-28-15-11-20-22(28)25-17-26-23(20)29-19-9-13-27(14-10-19)21-8-4-5-12-24-21/h1-8,11-12,15,17,19H,9-10,13-14,16H2 |
InChI Key |
ZMRCFNOIVYNNGH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1OC2=NC=NC3=C2C=CN3CC4=CC=CC=C4)C5=CC=CC=N5 |
Origin of Product |
United States |
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